molecular formula C11H14O4 B12847592 4-[4-(Hydroxymethyl)phenoxy]butanoic acid

4-[4-(Hydroxymethyl)phenoxy]butanoic acid

Cat. No.: B12847592
M. Wt: 210.23 g/mol
InChI Key: RPOADSNMUHCDAL-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)phenoxy]butanoic acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl alcohol with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)phenoxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The phenoxy group can be reduced to form a phenol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: 4-[4-(Carboxymethyl)phenoxy]butanoic acid.

    Reduction: 4-[4-(Hydroxymethyl)phenol]butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Hydroxymethyl)phenoxy]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in aromatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the butanoic acid chain.

    4-(Hydroxymethyl)phenol: Similar structure but lacks the butanoic acid chain.

    4-Phenoxybutanoic acid: Similar structure but lacks the hydroxymethyl group.

Uniqueness

4-[4-(Hydroxymethyl)phenoxy]butanoic acid is unique due to the presence of both the hydroxymethyl group and the butanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]butanoic acid

InChI

InChI=1S/C11H14O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14)

InChI Key

RPOADSNMUHCDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OCCCC(=O)O

Origin of Product

United States

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